molecular formula C21H20ClN5O2S B2938166 N-(2-chloro-4-methylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide CAS No. 1111019-74-9

N-(2-chloro-4-methylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide

Cat. No.: B2938166
CAS No.: 1111019-74-9
M. Wt: 441.93
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-methylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazoloquinazolin core, a sulfanyl-linked acetamide group, and a 2-chloro-4-methylphenyl substituent. The propyl substituent at position 4 of the triazole ring further modulates lipophilicity and conformational stability .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c1-3-10-26-19(29)14-6-4-5-7-17(14)27-20(26)24-25-21(27)30-12-18(28)23-16-9-8-13(2)11-15(16)22/h4-9,11H,3,10,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEHFKZZHZZQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, often using thiol reagents.

    Acetamide Substitution: The final step involves the acylation of the intermediate compound with 2-chloro-4-methylphenyl acetic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazoloquinazoline core can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like primary amines or alkoxides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly in the treatment of cancer or infectious diseases.

    Biology: Studying its effects on cellular pathways and its potential as a biochemical probe.

    Materials Science: Exploring its properties as a building block for advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways Involved: Modulation of signaling pathways that regulate cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide

  • Key Difference : The phenyl group is substituted with a methoxy (-OCH₃) at position 4 instead of chloro and methyl groups.
  • Implications : The methoxy group is electron-donating via resonance, which may enhance solubility but reduce electrophilic reactivity compared to the electron-withdrawing chloro group in the target compound. This substitution could alter binding affinity in biological systems .

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

  • Key Difference: The phenyl group is substituted with a chloro at position 4 and a trifluoromethyl (-CF₃) at position 2, and the core heterocycle is triazoloquinoxalin (quinoxaline-based) instead of triazoloquinazolin.
  • Implications: The trifluoromethyl group increases lipophilicity and metabolic stability due to its strong electron-withdrawing nature. The quinoxaline core, with nitrogen atoms in para positions, may alter π-π stacking interactions compared to the quinazoline core .

Modifications in the Triazole-Quinazolin Core

2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide

  • Key Difference : The triazole ring is substituted with a benzothiazole-sulfanylmethyl group and a phenyl group, and the acetamide side chain terminates in a 3-hydroxypropyl group.
  • The hydroxypropyl group increases hydrophilicity, improving aqueous solubility compared to the target compound’s propyl group .

Substituent Effects on Chemical Environments

NMR studies on analogous triazoloquinazolin derivatives (e.g., compounds 1 and 7 in ) reveal that substituents at specific positions (e.g., regions A and B in Figure 6 of ) significantly alter chemical shifts. For instance:

  • Region A (positions 39–44) : Changes here correlate with substituents on the triazole ring. The propyl group in the target compound likely stabilizes the triazole environment, reducing conformational flexibility compared to ethyl or benzothiazole-containing analogs .
  • Region B (positions 29–36) : Modifications in the phenyl ring (e.g., chloro vs. methoxy) perturb electron density, affecting hydrogen-bonding capacity and intermolecular interactions .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Core Heterocycle Phenyl Substituent Triazole Substituent Molecular Weight Key Properties
Target Compound Triazoloquinazolin 2-chloro-4-methylphenyl Propyl Not provided Moderate lipophilicity, electron-withdrawing
N-(4-methoxyphenyl)-... (PubChem) Triazoloquinazolin 4-methoxyphenyl Propyl Not provided Increased solubility, electron-donating
N-[4-chloro-2-(trifluoromethyl)phenyl]-... (CAS 1260949-60-7) Triazoloquinoxalin 4-chloro-2-CF₃-phenyl Ethyl 449.8 g/mol High metabolic stability, strong π-π interactions
2-[[5-(benzothiazol-2-ylsulfanylmethyl)-... (CAS 315702-27-3) Triazole (non-fused) Benzothiazole-sulfanylmethyl Phenyl Not provided Enhanced metal coordination, moderate solubility

Research Findings and Implications

Core Heterocycle: The triazoloquinazolin core may favor hydrogen bonding with biological targets (e.g., enzymes) due to its nitrogen arrangement, unlike the quinoxaline-based analog, which prioritizes aromatic stacking .

Solubility vs. Stability : Hydrophilic substitutions (e.g., hydroxypropyl in ) improve solubility but may reduce blood-brain barrier penetration, whereas lipophilic groups (propyl, CF₃) enhance stability but increase metabolic clearance risks .

Biological Activity

N-(2-chloro-4-methylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. The structural complexity of this compound suggests that it may exhibit diverse pharmacological properties, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula. Its structure incorporates a chloro-methylphenyl moiety and a triazole-quinazoline scaffold, which are known for their biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar scaffolds. For instance:

  • Cell Line Studies: A compound with a similar triazole structure demonstrated significant cytotoxicity against various cancer cell lines such as MCF7 and NCI-H460, with IC50 values ranging from 3.79 µM to 42.30 µM . This indicates that derivatives of triazole and quinazoline may have promising anticancer properties.
  • Mechanism of Action: The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation. For example, compounds that inhibit cyclin-dependent kinases (CDKs) have shown efficacy in halting cell cycle progression in cancer cells .

Antimicrobial Activity

The antimicrobial properties of triazole-containing compounds have also been documented:

  • Activity Spectrum: Compounds similar to this compound have exhibited moderate to good activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis .

Table 1: Anticancer Activity of Similar Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BNCI-H46042.30
Compound CA54926

Table 2: Antimicrobial Activity of Triazole Derivatives

Compound NameMicroorganismZone of Inhibition (mm)Reference
Compound DStaphylococcus aureus15
Compound EEnterococcus faecalis12

Case Studies

Several case studies have explored the biological activity of compounds with triazole and quinazoline moieties:

  • Study on Triazole Derivatives: A study focused on synthesizing various triazole derivatives and evaluating their anticancer properties found that certain modifications significantly increased potency against breast cancer cell lines .
  • Antimicrobial Evaluation: Another investigation assessed the antimicrobial efficacy of triazole-based compounds against clinical isolates and found promising results that could lead to new treatments for resistant bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.